molecular formula C12H15Cl2NO3S B3087857 (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol CAS No. 1177643-98-9

(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol

Cat. No.: B3087857
CAS No.: 1177643-98-9
M. Wt: 324.2 g/mol
InChI Key: VLLQCKBOMIFNAS-UHFFFAOYSA-N
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Description

(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol is a chemical compound with the molecular formula C12H15Cl2NO3S and a molecular weight of 324.22 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a methanol group and a sulfonyl group attached to a dichlorophenyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidin-2-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .

Scientific Research Applications

(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-2-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methanol group on the piperidine ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

[1-(2,4-dichlorophenyl)sulfonylpiperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c13-9-4-5-12(11(14)7-9)19(17,18)15-6-2-1-3-10(15)8-16/h4-5,7,10,16H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLQCKBOMIFNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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